{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Overview
Description
Scientific Research Applications
Anticancer Activity
- Compounds with similar structures have been synthesized and evaluated for their anticancer properties against human cancer cell lines like MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).
Antimicrobial and Antifungal Activities
- Novel derivatives of similar compounds have shown significant antibacterial and antifungal activities, with some exhibiting strong effects on Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
- Various synthesized compounds in this category demonstrated good antibacterial activity against strains like Rhizobium radiobacter (Tumosienė et al., 2012).
Chemical Synthesis and Characterization
- Investigations into the chemical stability and reactions of similar 1,2,4-oxadiazoles have been conducted, revealing insights into their chemical properties and potential applications (Kayukova et al., 2018).
Antioxidant Activity
- Some derivatives have been synthesized and evaluated for their antioxidant activities, indicating potential utility in relevant fields (George et al., 2010).
Antiviral Activity
- Research has been conducted on the anti-HIV-1 activity of certain derivatives, with some compounds showing significant potential in inhibiting viral replication (El-Emam et al., 2004).
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11;/h2-5H,6-7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMUIPGCAVKQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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